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Compound of Interest

Compound Name: BMS-817378

Cat. No.: B560353

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on BMS-817378 (also known as BMS-
777607), a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It details the
compound's mechanism of action, presents key quantitative data from preclinical studies,
outlines relevant experimental protocols, and visualizes the complex signaling pathways
involved.

The c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor
tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation,
survival, motility, and morphogenesis.[1][2] Its natural ligand is the hepatocyte growth factor
(HGF).[1][3] The binding of HGF to c-Met induces receptor dimerization and
autophosphorylation of key tyrosine residues in its intracellular kinase domain (Tyr1234,
Tyr1235).[3][4]

This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK
and PI3K/AKT pathways, which are crucial for mediating the cellular effects of HGF/c-Met
signaling.[1][5] Aberrant activation of the c-Met pathway, through overexpression, mutation, or
amplification, is implicated in the development, progression, invasion, and metastasis of
numerous cancers, making it a critical target for therapeutic intervention.[2][6]
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Figure 1: Simplified c-Met signaling cascade.
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BMS-817378: Mechanism of Inhibition

BMS-817378 (BMS-777607) is a selective, ATP-competitive small molecule inhibitor that
targets the kinase activity of c-Met.[7][8] By binding to the ATP-binding pocket of the c-Met
kinase domain, it prevents autophosphorylation and subsequent activation of downstream
signaling molecules.[7] This disruption of the HGF/c-Met axis leads to the inhibition of critical

tumor-promoting processes, including cell growth, survival, invasion, and angiogenesis.[6]

The compound also demonstrates potent inhibitory activity against other related receptor
tyrosine kinases, including Axl, Ron, and Tyro3.[7][8] This multi-targeted profile may contribute

to its overall anti-tumor efficacy.
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Figure 2: Mechanism of c-Met inhibition by BMS-817378.

Quantitative Data

The following tables summarize the quantitative data for BMS-817378's inhibitory activity from

various preclinical studies.
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Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase IC50 (nM) Selectivity Notes
>40-fold more selective for
c-Met 3.9[71[8] Met-related targets vs. Lck,
VEGFR-2, TrkA/B.[7][8]
>500-fold greater selectivity vs.
AxI 1.1[7][8] all other tested receptor and
non-receptor kinases.[7][8]
Ron 1.8[7][8]
Tyro3 4.3[71[8]

Table 2: Cellular Activity of BMS-817378

Cell Line Assay Type IC50 (nM) Notes
c-Met A gastric carcinoma
GTL-16 Autophosphorylation 20[71[8] cell line with c-Met
(Lysates) amplification.
HGF-induced c-Met Prostate cancer cell
PC-3 _ <1[7] ,
Autophosphorylation line.
HGF-induced c-Met Prostate cancer cell
DU145 _ <1[7] )
Autophosphorylation line.
c-Met Murine fibrosarcoma
KHT _ 10[7] _
Autophosphorylation cell line.
] Almost complete
HGF-induced Cell o
PC-3, DU145 _ <100[7] inhibition observed at
Scattering
500 nM.[7]
Glioblastoma cell
Cell Viability (MTT lines; significant
U118MG, SF126 ~12,500 S
Assay) reduction in viability at
12.5 pM.[9]
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Table 3: In Vivo Efficacy of BMS-817378

Tumor Model Animal Model Dosing Regimen Efficacy

o Significant reduction
GTL-16 Xenograft Athymic Mice 6.25 - 50 mg/kg, Oral )
in tumor volume.[7]

28.3% decrease in the
KHT Lung Metastasis C3H/HeJ Mice 25 mg/kg/day, Oral number of lung tumor
nodules.[7]

) 56% reduction in
SF126 Xenograft Mouse 30 mg/kg, i.p.
tumor volume.[9][10]

) >91% tumor
U118MG Xenograft Mouse 30 mg/kg, i.p. o
remission.[9][10]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of BMS-
817378.

4.1. In Vitro Kinase Assay This assay measures the direct inhibitory effect of the compound on

purified enzyme activity.

o Reaction Components: The kinase reaction is typically performed in a 30 puL volume
containing:

o

Baculovirus expressed GST-Met (recombinant c-Met enzyme).

[¢]

Poly(Glu/Tyr) substrate (3 pg).[7]

o

3P y-ATP (0.12 pCi) and unlabeled ATP (1 pM).[7]

o

Kinase Buffer: 20 mM Tris-Cl, 5 mM MnClz, 0.1 mg/mL BSA, 0.5 mM DTT.[7]
e Procedure:

o The compound (BMS-817378) is prepared at various concentrations, typically in DMSO.
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o The reaction components are combined with the compound and incubated for 1 hour at
30°C.[7]

o The reaction is terminated by adding cold trichloroacetic acid (TCA) to a final
concentration of 8%.[7]

o The precipitated substrate is captured, and the incorporated radioactivity is measured to
determine kinase activity.

o IC50 values are calculated from the dose-response curve.

4.2. Cellular Autophosphorylation Assay This assay assesses the inhibitor's ability to block c-
Met activation within a cellular context.

e Cell Culture: Cells (e.g., GTL-16, PC-3) are cultured in appropriate media. For HGF-
dependent models, cells may be serum-starved before stimulation.

o Treatment: Cells are pre-treated with various concentrations of BMS-817378 for a specified
time (e.g., 2 hours).

o Stimulation: Where applicable, cells are stimulated with HGF (e.g., 50 ng/mL) to induce c-
Met phosphorylation.[11]

e Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors
to preserve protein phosphorylation states.

e Analysis (Western Blot):
o Cell lysates are separated by SDS-PAGE and transferred to a membrane.

o The membrane is probed with a primary antibody specific for phosphorylated c-Met (p-c-
Met).

o A second primary antibody for total c-Met is used on a separate blot or after stripping as a
loading control.

o Signal is detected using a secondary antibody conjugated to a reporter (e.g., HRP) and an
appropriate substrate.
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o Band intensities are quantified to determine the inhibition of phosphorylation.

4.3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of BMS-
817378 in a living organism.

¢ Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent
rejection of human tumor cells.

e Tumor Implantation: Human tumor cells (e.g., GTL-16, U118MG) are injected
subcutaneously or orthotopically into the mice.

o Treatment Initiation: Once tumors reach a palpable size, mice are randomized into vehicle
control and treatment groups.

e Drug Formulation and Administration:

o For oral gavage, BMS-817378 can be dissolved in a vehicle such as 30% PEG 400 in
sterile water.[11]

o The compound is administered daily at specified doses (e.g., 15-50 mg/kg).[7][11]
o Efficacy Assessment:

o Tumor volume is measured regularly (e.g., twice weekly) using calipers.

o Animal body weight is monitored as an indicator of toxicity.

e Study Endpoint: The study is concluded when tumors in the control group reach a
predetermined size. Tumors are often excised for further analysis (e.g.,
immunohistochemistry for proliferation markers like Ki67 or apoptosis markers).[9]

Study Setup Treatment Phase Study Endpoint

Repeat
Tumor Growth Randomizat tion Daily Dosing Measure Tumor Volume Endpoint Criteria Met Tumor Excision
to Palpable Size (Vehicle vs. Drug) (e.g., Oral Gavage) & Body Weight & Analysis

Tumor Cell
Implantation

Data Interpretation
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Figure 3: General workflow for an in vivo xenograft study.

Clinical Development

BMS-777607 has been investigated in early-phase clinical trials for patients with advanced
solid tumors. For instance, clinical trials NCT00792558 (Phase 1) and NCT00605618 (Phase
1/2) were initiated to evaluate its safety, tolerability, and pharmacokinetics.[8] Additionally,
BMS-817378 has been described as a prodrug of BMS-794833, a dual inhibitor of Met and
VEGFR-2, indicating a strategy to improve the drug's properties for clinical use.[12][13]

Conclusion

BMS-817378 is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor
tyrosine kinase and related kinases like Axl and Ron. Preclinical data robustly demonstrates its
ability to block c-Met signaling, inhibit tumor cell proliferation and invasion, and suppress tumor
growth in vivo. The detailed protocols and quantitative data presented in this guide provide a
comprehensive technical foundation for researchers and drug development professionals
working on c-Met pathway inhibitors and related cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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